(3R)-N-(Oxetan-3-yl)piperidin-3-amine

Description

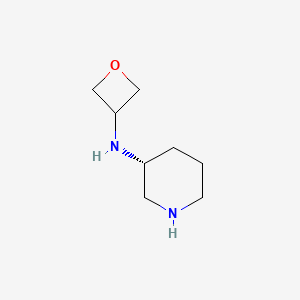

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a chiral amine derivative featuring a piperidine ring substituted with an oxetane group. Its molecular formula is C₈H₁₆N₂O (free base), with a molecular weight of 176.23 g/mol. As a hydrochloride salt, the formula becomes C₈H₁₆N₂O·HCl (MW: 192.69 g/mol) . The compound’s stereochemistry at the C3 position (R-configuration) is critical for its biological interactions, as evidenced by its use in synthesizing inhibitors targeting proteins like p97, a AAA ATPase implicated in cancer .

Key structural features:

- Piperidine backbone: A six-membered ring with a nitrogen atom at position 1.

- Oxetan-3-yl group: A three-membered oxygen-containing ring attached to the amine at position 3.

- Chiral center: The R-configuration at C3 distinguishes it from its S-enantiomer.

Structure

2D Structure

Properties

IUPAC Name |

(3R)-N-(oxetan-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRHUVVCEWRMCS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Oxetane Derivatives with Piperidine Precursors

One common approach involves the nucleophilic substitution of an oxetane ring bearing a suitable leaving group at the 3-position by a piperidin-3-amine or its protected derivative. This method relies on the ring strain and electrophilicity of the oxetane to facilitate ring-opening or substitution without compromising the ring integrity.

For example, methyl 2-(oxetan-3-ylidene)acetate can be synthesized via the Horner–Wadsworth–Emmons reaction from oxetan-3-one derivatives, followed by aza-Michael addition with Boc-protected piperidin-3-amine to yield 3-substituted oxetane-piperidine hybrids.

Subsequent deprotection steps yield the free amine this compound, maintaining stereochemical purity.

Stepwise Construction via Cyclization Reactions

Another strategy involves constructing the oxetane ring onto a pre-formed piperidine scaffold or vice versa through intramolecular cyclization:

Intramolecular etherification of an appropriately functionalized piperidine intermediate bearing a primary mesylate and a secondary alcohol can cyclize to form the oxetane ring with high yield and stereocontrol.

This approach often requires multistep synthesis, including protection/deprotection and functional group interconversions, but allows precise control over stereochemistry and substitution patterns.

Cross-Coupling and Diversification Techniques

Suzuki–Miyaura cross-coupling reactions have been employed to diversify oxetane-containing amino acid derivatives, which can be adapted to generate substituted this compound analogs by coupling brominated piperidine or oxetane intermediates with boronic acids.

This method provides modular access to structural analogs for further biological evaluation.

Reaction Conditions and Yields

Stereochemical Considerations

The (3R) configuration is preserved by employing chiral starting materials or by using stereoselective reactions such as chiral auxiliary-controlled aza-Michael additions.

Analytical techniques such as 1H-, 13C-, and 15N-NMR, along with HRMS, confirm the stereochemistry and purity of the final product.

Challenges and Optimization

Maintaining the oxetane ring intact during nucleophilic substitution is critical due to its ring strain and susceptibility to ring-opening.

Optimizing reaction temperature and solvent polarity (e.g., acetonitrile at 65 °C) enhances regioselectivity and yield.

Protecting groups on amines (e.g., Boc) facilitate selective reactions and are removed under mild acidic conditions post-synthesis.

Summary Table of Key Preparation Features

| Aspect | Details |

|---|---|

| Starting Materials | Oxetan-3-one derivatives, Boc-protected piperidin-3-amine |

| Key Reactions | Horner–Wadsworth–Emmons, aza-Michael addition, intramolecular etherification, Suzuki–Miyaura coupling |

| Catalysts/Conditions | DBU base, Pd catalyst, acetonitrile solvent, moderate heating (ca. 65 °C) |

| Stereochemical Control | Chiral starting materials, regioselective aza-Michael addition |

| Characterization Techniques | NMR (1H, 13C, 15N), HRMS, LC/MS |

| Typical Yields | 69% (aza-Michael), up to 93% (cyclization) |

Research Findings and Industrial Relevance

The incorporation of oxetane rings into piperidine frameworks enhances physicochemical properties such as solubility and metabolic stability, making this compound an attractive scaffold in medicinal chemistry.

Although commercial availability is limited, synthetic accessibility via the described methods supports its use in drug discovery programs targeting neurological and other therapeutic areas.

Recent patents indicate ongoing interest in solid dispersion formulations and analog development involving oxetane-piperidine compounds, highlighting the relevance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(Oxetan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds containing piperidine and oxetane structures can act as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. A study demonstrated the optimization of similar compounds leading to effective OXPHOS inhibitors that showed significant cytotoxicity against pancreatic cancer cells at low nanomolar concentrations .

Table 1: Summary of OXPHOS Inhibition Studies

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| DX3–213B | Complex I | <10 | Significant growth inhibition |

| (3R)-N-(Oxetan-3-yl)piperidin-3-amine | Proposed | TBD | Potential for further optimization |

Antiviral Activity

The piperidine derivatives have shown promise in inhibiting influenza virus strains, including oseltamivir-resistant variants. The structure of this compound may enhance its antiviral efficacy through similar mechanisms observed in related compounds .

Table 2: Antiviral Efficacy of Piperidine Derivatives

| Compound | Virus Strain | EC50 (μM) | Synergistic Activity |

|---|---|---|---|

| Compound 16 | H1N1 | 0.36 | Yes |

| This compound | Proposed | TBD | TBD |

Antimicrobial Properties

Initial studies on structurally related compounds suggest that this compound may exhibit antimicrobial activity. Compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) against various pathogens.

Table 3: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) | Activity Description |

|---|---|---|---|

| 4b | Mycobacterium tuberculosis | 1.4 | Strong activity |

| 5a | E. coli | 100 | Moderate activity |

Cytotoxicity Profile

The cytotoxic effects of this compound on eukaryotic cell lines are critical for assessing its therapeutic potential. Preliminary evaluations indicate varying degrees of toxicity, which necessitate further investigation.

Table 4: Cytotoxicity Data

| Compound | IC50 (μM) | Therapeutic Index |

|---|---|---|

| 4b | 30 | >10 |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have explored the optimization of piperidine-based compounds for therapeutic applications:

- Optimization Studies : Research focusing on the lead optimization of OXPHOS inhibitors has highlighted the importance of structural modifications to enhance potency and metabolic stability .

- Antiviral Research : Investigations into the antiviral properties of piperidine derivatives have shown significant promise against resistant strains of influenza, suggesting a pathway for developing new antiviral agents .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research in cancer therapy and antimicrobial applications due to its unique structural features and biological activities. Future studies should focus on:

- Detailed mechanistic studies to elucidate the specific interactions at the molecular level.

- Comprehensive safety evaluations to establish a clear therapeutic index.

- Exploration of analogs to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of (3R)-N-(Oxetan-3-yl)piperidin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Stereoisomers: (3R) vs. (3S) Enantiomers

The (3S)-enantiomer of the compound (3S)-N-(Oxetan-3-yl)piperidin-3-amine shares the same molecular formula but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities. For example, in p97 inhibitor synthesis, only the (R)-enantiomer is utilized, suggesting the (S)-form may lack efficacy or exhibit off-target effects .

Positional Isomers: Piperidin-3-amine vs. Piperidin-4-amine Derivatives

1-(Oxetan-3-yl)piperidin-4-amine oxalate (CAS 1523571-88-1) is a positional isomer where the amine group is at position 4 instead of 3. This subtle change alters molecular interactions:

- Spatial arrangement : The amine’s position affects hydrogen bonding and receptor binding.

- Physicochemical properties : The oxalate salt (MW: 246.24 g/mol) has higher aqueous solubility than the hydrochloride form of the target compound .

Ring Size Variation: Piperidine vs. Pyrrolidine Analogues

Replacing the piperidine ring with a five-membered pyrrolidine yields (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine (CAS 1256667-56-7). Key differences include:

- Molecular formula : C₇H₁₄N₂O (vs. C₈H₁₆N₂O for the target compound).

Complex Derivatives: Functionalized Piperidines

(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride (CAS 2007916-10-9) incorporates a pyrazolopyrimidine moiety, drastically altering its properties:

- Molecular complexity : The addition of a heterocyclic group (C₁₀H₁₃Cl₃N₆) increases molecular weight (323.61 g/mol) and lipophilicity.

- Biological relevance : Such derivatives are often explored as kinase inhibitors or anticancer agents .

Substitution Patterns: N-Methyl and Aryl Derivatives

(3R)-N-Methyl-N-[1-(1H-pyrrol-2-yl)ethyl]piperidin-3-amine hydrochloride (CAS 1421057-95-5) demonstrates how N-substitution impacts properties:

| Property | This compound | N-Methyl-Pyrrole Derivative |

|---|---|---|

| Substituents | Oxetane at N3 | N-Methyl, pyrrole-ethyl at N3 |

| Molecular Formula | C₈H₁₆N₂O | C₁₃H₂₂N₃Cl |

| Biological Role | Synthetic intermediate | Unclear; likely tailored for specificity |

Biological Activity

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a heterocyclic compound characterized by its unique structural features, including a piperidine ring and an oxetane moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of approximately 156.228 g/mol. The presence of a chiral center at the piperidine nitrogen contributes to its potential biological activity and pharmacological properties. The oxetane ring enhances the compound's reactivity and bioavailability, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily determined by its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures may exhibit various mechanisms of action, including:

- Antimicrobial Activity : Some oxetane-containing compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may possess similar activities.

- Neuroprotective Effects : Structural analogs have shown neuroprotective properties, suggesting that this compound could be explored for potential applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes the notable activities associated with this compound and related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Oxetane ring, piperidine moiety | Antimicrobial, potential neuroprotective effects |

| 1-(Azetidin-3-yl)piperidine | Azetidine instead of oxetane | Antidepressant properties |

| 1-(Tetrahydrofuran-2-yl)piperidine | Tetrahydrofuran ring | Antimicrobial activity |

| 4-Methylpiperidine | Methyl substitution on piperidine | Analgesic effects |

| 2-Pyrrolidinone | Lactam structure | Neuroprotective effects |

Case Studies and Research Findings

- Synthesis and Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various oxetane derivatives, including this compound. Results indicated significant antibacterial activity against common pathogens, suggesting potential applications in treating infections .

- Neuroprotective Studies : Research involving structurally similar compounds has indicated neuroprotective effects in vitro. These findings highlight the potential of this compound as a candidate for further exploration in neurodegenerative disease therapies .

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for (3R)-N-(Oxetan-3-yl)piperidin-3-amine, and how are stereochemical purity and yield optimized? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a patented method, (R)-1-(oxetan-3-yl)piperidin-3-amine reacts with a chlorophenyl-fluorophenyl benzoimidazole precursor under mild basic conditions . Key optimization strategies include:

- Solvent selection : Dry ethanol or THF is used to minimize side reactions .

- Temperature control : Reactions are often conducted at 0–5°C to suppress racemization .

- Purification : Column chromatography (SiO₂, ethyl acetate/methanol) ensures enantiomeric purity .

- Catalysts : Chiral catalysts or Lewis acids (e.g., ZnCl₂) may enhance stereoselectivity.

Analytical Characterization

Q: Which spectroscopic and chromatographic methods are employed to confirm the structure and enantiomeric purity of this compound? A:

- 1H/19F NMR : Used to verify regiochemistry and fluorine substituents. For example, the 1H NMR in DMSO-d6 shows distinct peaks for oxetane protons (δ 4.65–4.80 ppm) and piperidine NH (δ 10.82 ppm) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- X-ray crystallography : Resolves absolute configuration, as demonstrated in a related compound’s refinement using disordered water molecule site occupation factors .

Advanced Application in Drug Design

Q: How does the stereochemistry of this compound influence its role in designing bioactive benzo[d]imidazole derivatives? A: The R-configuration enhances binding affinity to target proteins (e.g., kinases or GPCRs) by aligning the oxetane and piperidine moieties into optimal hydrophobic pockets. In Example 465 , the compound is incorporated into a carboximidamide derivative, where the oxetane improves metabolic stability. Methodological approaches include:

- Molecular docking : Predicts binding modes using software like AutoDock Vina.

- SAR studies : Comparing R vs. S enantiomers in vitro to assess potency shifts.

Reaction Mechanism and Kinetic Analysis

Q: What mechanistic insights explain the formation of this compound in nucleophilic substitution reactions? A: The reaction proceeds via an SN2 mechanism, where the piperidine amine attacks the oxetan-3-yl electrophile (e.g., oxetan-3-yl triflate). Key evidence includes:

- Kinetic studies : Pseudo-first-order kinetics under excess oxetane reagent.

- Isotopic labeling : 15N-labeled piperidine confirms retention of configuration .

- Computational modeling : DFT calculations (e.g., Gaussian 16) reveal transition state geometries favoring R-configuration formation.

Data Contradictions in Biological Activity

Q: How can researchers resolve discrepancies in reported biological activities of derivatives containing this compound? A: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays : Re-test compounds under identical conditions (e.g., fixed ATP concentration in kinase assays).

- Purity validation : Use LC-MS (>98% purity) to exclude side-product interference .

- Meta-analysis : Compare IC50 values across studies while adjusting for variables like cell line or incubation time.

Role of the Oxetane Ring in Physicochemical Properties

Q: How does the oxetane moiety in this compound affect its solubility and bioavailability? A: The oxetane ring:

- Enhances solubility : Polar oxygen atoms increase water solubility compared to cyclohexyl analogs.

- Reduces metabolic degradation : Rigid structure impedes cytochrome P450 oxidation, as shown in microsomal stability assays .

- Methods : Measure logP (e.g., shake-flask method) and simulate absorption via Caco-2 cell models.

Table: Key Spectroscopic Data for this compound Derivatives

| Derivative | 1H NMR (DMSO-d6) | 19F NMR (DMSO-d6) | Reference |

|---|---|---|---|

| TFA salt of Example 465 | δ 10.82 (s, NH), 4.65–4.80 (m, oxetane CH2) | δ -127.3, -150.3, -156.7 | |

| Chiral intermediate | δ 3.53 (m, piperidine CH), 1.77 (m, piperidine CH2) | N/A |

Computational Modeling for SAR Optimization

Q: How can computational methods guide the optimization of this compound derivatives for enhanced target binding? A:

- Pharmacophore modeling : Identifies critical H-bond donors (piperidine NH) and hydrophobic regions (oxetane).

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).

- Free energy calculations : MM-PBSA predicts ΔG binding for derivative prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.